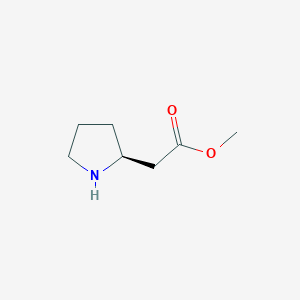

(S)-Methyl 2-(pyrrolidin-2-YL)acetate

Description

Foundational Principles of Chiral Pyrrolidine-Derived Synthons

Chiral pyrrolidine-derived synthons are a class of organic molecules that possess a five-membered nitrogen-containing ring with at least one stereocenter. Their significance in organic synthesis stems from their prevalence in a vast array of natural products and biologically active molecules. nih.govnih.gov The pyrrolidine (B122466) scaffold provides a rigid and defined three-dimensional structure, which is crucial for inducing stereoselectivity in chemical reactions.

The utility of these synthons is largely based on the concept of the "chiral pool," which involves using readily available, enantiomerically pure natural products as starting materials for the synthesis of other chiral compounds. Proline, a naturally occurring amino acid, is a quintessential example of a chiral pyrrolidine-derived synthon. nih.gov Its rigid cyclic structure and the presence of both a secondary amine and a carboxylic acid functional group make it a versatile starting material for a multitude of chemical transformations.

The stereocenter at the C2 position of the pyrrolidine ring plays a pivotal role in directing the stereochemical outcome of reactions. This is often achieved through the formation of chiral auxiliaries or organocatalysts, where the defined stereochemistry of the pyrrolidine moiety influences the approach of reactants, leading to the preferential formation of one stereoisomer of the product.

Evolution of Research Interest in Chiral alpha-Amino Acid Ester Analogues

The research interest in chiral alpha-amino acid ester analogues has grown in parallel with the increasing demand for enantiomerically pure compounds, particularly in the pharmaceutical industry. These analogues are structurally similar to natural amino acids but possess modifications that can fine-tune their chemical and biological properties.

The ester functionality in these analogues serves multiple purposes. It can act as a protecting group for the carboxylic acid, allowing for selective reactions at other parts of the molecule. Furthermore, the ester group can be readily converted into other functional groups, such as amides or alcohols, providing a gateway to a diverse range of molecular structures.

The evolution of this research area has been marked by the development of novel synthetic methodologies that allow for the efficient and stereoselective synthesis of these analogues. This includes the use of enzymatic resolutions, asymmetric catalysis, and the derivatization of natural amino acids. The goal is often to create non-proteinogenic amino acids or peptide mimics with enhanced stability, bioavailability, or specific biological activities. The incorporation of these analogues into peptides can induce specific secondary structures, such as helices, which are important for biological function. nih.gov

Overview of Key Research Avenues for (S)-Methyl 2-(pyrrolidin-2-YL)acetate

This compound, as a specific chiral alpha-amino acid ester analogue, is a valuable building block in several key research areas. Its utility is primarily centered on its role as a versatile synthon for the construction of more complex chiral molecules.

One significant research avenue is its use in the synthesis of substituted pyrrolidines . The secondary amine of the pyrrolidine ring can be readily functionalized through N-acylation or N-alkylation reactions. This allows for the introduction of various substituents, leading to a diverse library of chiral pyrrolidine derivatives. These derivatives can then be used as ligands for metal-catalyzed asymmetric reactions or as organocatalysts themselves. For instance, the development of new pyrrolidine-based organocatalysts for Michael additions has been a fruitful area of research, with catalysts derived from pyrrolidine structures showing high efficiency and enantioselectivity. nih.govresearchgate.net

Another key application is in the synthesis of natural products and pharmaceutical intermediates . The pyrrolidine ring is a common motif in many alkaloids and other biologically active compounds. nih.gov this compound provides a readily available chiral starting material for the stereoselective synthesis of these complex targets. For example, derivatives of pyrrolidine are used in the synthesis of drugs for treating various diseases. nih.gov

Furthermore, research is being conducted on the use of this compound and its derivatives in the development of constrained amino acids and peptidomimetics . By incorporating the rigid pyrrolidine structure into a peptide backbone, researchers can control the conformation of the peptide, which is crucial for its interaction with biological targets.

The following table provides examples of research applications involving pyrrolidine-based organocatalysts in asymmetric Michael additions, a key research area for derivatives of compounds like this compound.

| Catalyst Type | Aldehyde | Nitroolefin | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (syn) (%) | Reference |

| Pyrrolidine-based | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | 92:8 | 85 | nih.gov |

| Pyrrolidine-based | Propanal | trans-β-Nitrostyrene | 78:22 | ~68 | nih.gov |

| Bipyrrolidine | Cyclohexanone (B45756) | trans-β-Nitrostyrene | 98:2 | up to 96 | researchgate.net |

This data highlights the potential of pyrrolidine derivatives to act as effective organocatalysts in achieving high stereoselectivity in carbon-carbon bond-forming reactions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[(2S)-pyrrolidin-2-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)5-6-3-2-4-8-6/h6,8H,2-5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQOWGPBRKRAOW-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H]1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Enantiopure Production of S Methyl 2 Pyrrolidin 2 Yl Acetate

Asymmetric Synthesis Approaches

The quest for enantiomerically pure (S)-Methyl 2-(pyrrolidin-2-yl)acetate has spurred the development of several sophisticated asymmetric synthetic strategies. These approaches can be broadly categorized into catalytic enantioselective routes and methods based on chiral pool derivatization.

Catalytic Enantioselective Routes to this compound

Catalytic methods offer an atom-economical and elegant way to access chiral molecules. Both organocatalysis and metal-based catalysis have been explored for the asymmetric synthesis of pyrrolidine (B122466) derivatives.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts. nih.gov While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented in publicly available literature, the principles of organocatalysis can be applied to its synthesis. For instance, the conjugate addition of aldehydes to nitro-olefins, catalyzed by chiral secondary amines like diarylprolinol silyl (B83357) ethers, can generate highly functionalized nitroaldehydes with excellent stereocontrol. nih.gov These intermediates can then be further elaborated to form the desired pyrrolidine ring.

A general representation of this approach involves the reaction of a suitable aldehyde with a nitroacrylate derivative in the presence of a chiral organocatalyst. The resulting Michael adduct can then undergo a series of transformations, including reduction of the nitro group and intramolecular cyclization, to yield the pyrrolidine scaffold. The stereochemistry of the final product is dictated by the chiral catalyst used in the initial conjugate addition step.

| Catalyst Type | General Substrates | Key Transformation | Potential for this compound Synthesis |

| Diarylprolinol silyl ethers | Aldehydes, Nitro-olefins | Asymmetric Michael Addition | Generation of a chiral precursor that can be cyclized to the pyrrolidine ring. |

| Chiral Phosphoric Acids | Imines, Nucleophiles | Asymmetric Additions | Potential for asymmetric functionalization of pyrroline (B1223166) precursors. |

| Cinchona Alkaloids | Various | Multiple asymmetric transformations | Can be employed in various strategies to introduce chirality. |

This table represents potential organocatalytic strategies based on established methodologies for the synthesis of chiral pyrrolidines.

Metal-catalyzed reactions, particularly asymmetric hydrogenation, represent a highly efficient strategy for the enantioselective synthesis of chiral heterocycles. illinois.edu A notable advancement in this area is the catalytic asymmetric hydrogenation of N-protected pyrroles.

Research has demonstrated the successful asymmetric hydrogenation of methyl pyrrole-2-carboxylate using a ruthenium catalyst modified with a trans-chelating chiral bisphosphine ligand, PhTRAP. nih.gov The reaction, conducted with an N-Boc-protected pyrrole (B145914) substrate, yielded the corresponding (S)-proline derivative with high enantioselectivity. nih.gov This method provides a direct route to the chiral pyrrolidine core of the target molecule.

The general approach involves the hydrogenation of an N-protected methyl 2-(pyrrol-2-yl)acetate using a chiral transition metal catalyst. The protecting group is crucial for both the stability of the substrate and the efficacy of the chiral catalyst. Following the asymmetric hydrogenation, the protecting group can be removed to afford the final product.

| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Ru(η³-methallyl)₂(cod) / (S,S)-(R,R)-PhTRAP | N-Boc-methyl pyrrole-2-carboxylate | 92 | 79 | nih.gov |

This table highlights a specific example of a metal-catalyzed asymmetric hydrogenation for the synthesis of a precursor to this compound.

Chiral Pool Derivation and Transformation

The use of readily available chiral molecules from nature, known as the chiral pool, is a classic and reliable strategy for the synthesis of enantiopure compounds.

L-proline (B1679175), a naturally occurring amino acid, is an ideal and common starting material for the synthesis of this compound due to its inherent (S)-stereochemistry at the C2 position. nih.gov The most direct method involves the esterification of the carboxylic acid group of L-proline.

A common and effective method for this transformation is the Fischer-Speier esterification, which involves treating the amino acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as hydrogen chloride or thionyl chloride. sciencemadness.org This reaction proceeds with retention of configuration at the chiral center.

Synthetic Scheme from L-Proline:

Esterification: L-proline is reacted with methanol (B129727) and a catalyst like HCl to form L-proline methyl ester hydrochloride.

Neutralization: The hydrochloride salt is neutralized with a base to yield this compound.

| Starting Material | Reagents | Key Transformation | Product |

| L-Proline | Methanol, HCl (gas) | Fischer-Speier Esterification | This compound hydrochloride |

| L-Proline methyl ester hydrochloride | Base (e.g., NaHCO₃) | Neutralization | This compound |

This table outlines the straightforward synthesis of the target compound from the chiral pool precursor L-proline.

Another powerful approach involves the stereospecific transformation of an achiral starting material, where the chirality is introduced in a controlled manner during the reaction sequence. The asymmetric hydrogenation of a pyrrole derivative, as mentioned in the metal-catalyzed section, is a prime example of this strategy.

Starting from the achiral methyl 2-(pyrrol-2-yl)acetate, a two-step process can be envisioned:

N-Protection: The pyrrole nitrogen is protected, typically with a Boc group, to facilitate the subsequent asymmetric hydrogenation and prevent catalyst poisoning.

Asymmetric Hydrogenation: The N-protected pyrrole is subjected to catalytic asymmetric hydrogenation using a chiral metal catalyst, such as the Ru-PhTRAP system, to stereoselectively reduce the pyrrole ring to a pyrrolidine. nih.gov

Deprotection: The N-protecting group is removed to yield the final product.

This strategy allows for the creation of the desired enantiomer from a readily available achiral precursor, with the stereochemical outcome being determined by the choice of the chiral catalyst.

Biocatalytic Syntheses Employing Enzymes and Microorganisms

Biocatalysis has emerged as a powerful tool for asymmetric synthesis, offering mild reaction conditions and high stereoselectivity. rsc.org The use of isolated enzymes or whole microbial cells circumvents the need for often toxic or expensive metal catalysts and reagents. rsc.org

Enzymes, particularly lipases, are widely employed for the kinetic resolution of racemic mixtures. For instance, lipase (B570770) PS-catalyzed kinetic resolution of a lactam containing a quaternary stereocenter has been used as a key step in the synthesis of Aspidosperma alkaloids. rsc.org Although the enantioselectivity was moderate (E = 22), the desired (R)-enantiomer was obtained with >98% enantiomeric excess (ee) at 64% conversion. rsc.org Similarly, Candida antarctica lipase B (CaLB) has been utilized for the stereoselective hydrolysis of N-substituted γ-lactams, which are structurally related to pyrrolidine derivatives. mdpi.com The enzymatic hydrolysis of (±)-1-(acetoxymethyl)-5-methylpyrrolidin-2-one showed that the enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted enantiomer with high optical purity. mdpi.com

Laccases, a class of oxidoreductases, have also been applied in the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones. nih.gov The laccase from Myceliophthora thermophila catalyzes the oxidation of catechols to ortho-quinones, which then undergo a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, leading to products with new all-carbon quaternary stereocenters in moderate to good yields (42-91%). nih.gov This biocatalytic approach provides an efficient and stereoselective route to complex pyrrolidine structures under mild conditions. nih.gov

Table 1: Examples of Biocatalytic Reactions for Pyrrolidine-Related Scaffolds

| Enzyme/Microorganism | Substrate Type | Reaction Type | Product Feature | Reference |

|---|---|---|---|---|

| Lipase PS | Racemic Lactam | Kinetic Resolution | >98% ee | rsc.org |

| Candida antarctica Lipase B (CaLB) | Racemic N-substituted γ-lactam | Hydrolysis | Enantiomeric Resolution | mdpi.com |

Diastereoselective Synthetic Pathways to Precursors of this compound

The construction of the pyrrolidine ring with control over multiple stereocenters is a key strategy for accessing enantiopure targets. Diastereoselective reactions establish the relative stereochemistry of chiral centers in a precursor molecule, which can then be converted to the final product.

A prominent method is the catalytic hydrogenation of substituted pyrroles. researchgate.net For example, the rhodium-catalyzed hydrogenation of N-(1-methylpyrrole-2-acetyl)-(S)-proline methyl ester results in the corresponding pyrrolidine derivative with 95% diastereomeric excess (de). researchgate.net This approach leverages a chiral auxiliary ((S)-proline) to direct the stereochemical outcome of the hydrogenation.

1,3-Dipolar cycloadditions are another powerful tool for constructing highly substituted pyrrolidines. acs.org The reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by Ag₂CO₃, yields proline derivatives with up to four stereogenic centers with high regio- and diastereoselectivity. acs.org The (S)-configuration of the sulfinyl group effectively induces a specific absolute configuration in the final pyrrolidine ring. acs.org

Multi-component reactions also provide efficient access to complex pyrrolidine precursors. A one-pot, three-component reaction of isatin, a secondary amino acid (like sarcosine (B1681465) or proline), and a 5-arylidene thiazolidine-2,4-dione, catalyzed by l-proline functionalized magnetic nanorods, produces spirocyclic pyrrolidines with a high degree of diastereoselectivity. nih.gov

Table 2: Diastereoselective Synthetic Routes to Pyrrolidine Precursors

| Reaction Type | Catalyst/Reagent | Key Feature | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Rhodium | Chiral auxiliary-directed | 95% | researchgate.net |

| [3+2] Cycloaddition | Ag₂CO₃ | N-tert-butanesulfinyl auxiliary | High | acs.org |

Stereocontrol Strategies and Mechanisms in Synthesis

Achieving high enantiopurity in the synthesis of this compound relies on robust stereocontrol strategies. These methods guide the formation of the desired stereoisomer, often through the use of chiral auxiliaries or catalysts.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed. Oxazolidinones, introduced by Evans, are among the most versatile chiral auxiliaries. sigmaaldrich.com They can be used to control the stereochemistry of alkylation and aldol (B89426) reactions. For instance, N-acylated oxazolidinones can be deprotonated to form a chiral enolate, which then reacts with electrophiles from the less hindered face, leading to high diastereoselectivity. sigmaaldrich.com Other notable auxiliaries include pseudoephedrine, which forms amides that can be alkylated with high stereocontrol, and N-tert-butanesulfinamide. acs.orgwikipedia.org The N-tert-butanesulfinyl group is particularly effective in directing the stereochemical outcome of additions to imines. acs.org

Chiral Catalysts: Asymmetric catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst generates a large quantity of enantiomerically enriched product. Chiral phosphoric acids have proven effective in catalyzing intramolecular aza-Michael reactions to form substituted pyrrolidines. core.ac.ukwhiterose.ac.uk In an asymmetric 'clip-cycle' strategy, a Cbz-protected bis-homoallylic amine is reacted with a thioacrylate, and the subsequent intramolecular cyclization is catalyzed by a chiral phosphoric acid, yielding pyrrolidines with high enantioselectivity. core.ac.uk Metal-based catalysts are also common. Copper complexes with tris(pyrazolyl)borate (Tp) ligands have been used for the intramolecular C-H amination of N-fluoride amides to produce pyrrolidines. acs.org The steric and electronic properties of the Tp ligand can be tuned to influence the reaction's efficiency and diastereoselectivity. acs.org

Enantiomeric Excess Determination and Chiral Resolution Techniques for this compound

Once a chiral synthesis is performed, it is crucial to determine the enantiomeric excess (ee) of the product and, if necessary, to separate the enantiomers from a racemic mixture.

Enantiomeric Excess Determination: The most common technique for determining the ee of a chiral compound is chiral High-Performance Liquid Chromatography (HPLC). nih.gov This method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of pharmaceuticals and chiral intermediates. nih.gov Another analytical approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated and quantified using standard achiral chromatography or NMR spectroscopy. tandfonline.com More advanced optical methods, such as circular dichroism (CD) spectroscopy, can also be used to determine ee, sometimes in combination with multivariate regression models for complex mixtures of stereoisomers. nih.govrsc.org

Chiral Resolution: Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org The classical method involves reacting the racemate with an optically pure resolving agent (e.g., tartaric acid for amines or a chiral amine for carboxylic acids) to form a pair of diastereomeric salts. tandfonline.comwikipedia.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org Preparative chiral chromatography is another powerful resolution technique, essentially a scaled-up version of analytical chiral HPLC, that allows for the direct separation and isolation of enantiomers. nih.gov

Table 3: Common Techniques for Enantiopurity Analysis and Resolution

| Technique | Principle | Application | Reference |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) | Determination of Enantiomeric Excess (ee) | nih.gov |

| Diastereomeric Salt Formation | Conversion to diastereomers with different solubilities | Separation of enantiomers (Resolution) | tandfonline.comwikipedia.org |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light | Determination of ee and absolute configuration | nih.govrsc.org |

Strategic Applications of S Methyl 2 Pyrrolidin 2 Yl Acetate in Complex Molecule Synthesis

As a Chiral Building Block for the Construction of Bioactive Scaffolds

The inherent chirality and functionality of (S)-Methyl 2-(pyrrolidin-2-YL)acetate make it an ideal starting material for the synthesis of complex molecules. Its pyrrolidine (B122466) ring serves as a rigid scaffold upon which additional stereocenters and functional groups can be installed with a high degree of stereocontrol.

Synthesis of Alkaloid-Derived Architectures

This compound and its derivatives are instrumental in the synthesis of various alkaloid frameworks, most notably the tropane (B1204802) alkaloids. Tropane alkaloids, characterized by their bicyclic [3.2.1] nitrogen-containing core, exhibit a wide range of pharmacological activities.

A key intermediate in the biosynthesis of tropinone (B130398), the precursor to many tropane alkaloids, is a derivative of this compound. nih.govresearchgate.net Specifically, Methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate is synthesized and then enzymatically cyclized to form the tropinone core. nih.govresearchgate.net This biosynthetic pathway has been elucidated and involves a polyketide synthase that utilizes an N-methylated derivative of a pyrrolidine precursor. nih.govresearchgate.net The chemical synthesis of this key intermediate often starts from L-proline (B1679175), highlighting the importance of the (S)-pyrrolidine-2-acetate framework.

The synthesis of tropinone, a foundational molecule for tropane alkaloids, was famously achieved by Robinson in a biomimetic approach. wikipedia.org This synthesis involves the reaction of succinaldehyde, methylamine, and a derivative of acetone, underscoring the assembly of the bicyclic system from acyclic precursors. wikipedia.org Modern synthetic efforts often rely on chiral pool starting materials like L-proline to establish the initial stereocenter, which is retained throughout the synthesis. The conversion of this compound derivatives to tropinone showcases the utility of this building block in constructing complex, polycyclic alkaloid structures.

| Precursor | Key Intermediate | Target Alkaloid Core | Reference |

|---|---|---|---|

| L-Proline | Methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate | Tropinone | nih.govresearchgate.net |

Access to Nitrogen-Containing Heterocyclic Systems

The pyrrolidine ring of this compound is a fundamental nitrogen-containing heterocycle that can be elaborated into a variety of other heterocyclic systems. The secondary amine provides a nucleophilic handle for annulation reactions, while the ester can be modified to introduce other reactive functionalities.

The synthesis of substituted pyrrolidines and other nitrogenous heterocycles often leverages the reactivity of the pyrrolidine nitrogen. arkat-usa.orgmdpi.comnih.gov For instance, N-acylation followed by intramolecular cyclization is a common strategy to build fused heterocyclic systems. The versatility of the pyrrolidine scaffold is evident in its widespread presence in FDA-approved drugs. mdpi.com

Stereocontrolled Formation of Quaternary Stereocenters

The construction of quaternary stereocenters, carbon atoms bonded to four different carbon substituents, is a significant challenge in organic synthesis. This compound can serve as a template for the stereocontrolled formation of such centers. Alkylation of the enolate derived from a suitably N-protected derivative of this compound can proceed with high diastereoselectivity, leading to the formation of α-quaternary proline derivatives. nih.gov

The diastereoselectivity of these alkylation reactions is influenced by several factors, including the nature of the N-protecting group, the electrophile, and the reaction conditions. nih.gov By carefully selecting these parameters, chemists can control the stereochemical outcome and generate products with a high degree of purity.

| Proline Derivative | Electrophile | Key Feature | Diastereomeric Ratio | Reference |

|---|---|---|---|---|

| N-Boc-(2S,4R)-4-silyloxyproline methyl ester | Alkyl Halides | N-protecting group dependent | Varies | nih.gov |

| N-Boc-4-silyloxyproline menthyl ester | Alkyl Halides | Chiral ester improves selectivity | Improved vs. methyl ester | nih.gov |

Role as a Chiral Auxiliary in Asymmetric Transformations

Beyond its use as a chiral building block, the pyrrolidine framework of this compound can be employed as a chiral auxiliary. A chiral auxiliary is a temporary chiral moiety that is attached to a substrate to direct a stereoselective reaction, after which it is removed.

Diastereoselective Alkylation Reactions

Proline and its derivatives are well-established chiral auxiliaries for diastereoselective alkylation reactions. nih.govrsc.org The chiral environment provided by the pyrrolidine ring directs the approach of an electrophile to one face of the enolate, resulting in the formation of one diastereomer in excess. The stereochemical outcome is often predictable based on the conformation of the enolate-auxiliary complex. While direct examples using this compound as an auxiliary are not extensively documented, the principles established with other proline esters are applicable. nih.gov

Enantioselective Conjugate Additions

In the realm of organocatalysis, proline and its derivatives have proven to be powerful catalysts for enantioselective conjugate additions, particularly Michael additions. scirp.orgresearchgate.netnih.govbeilstein-journals.orgresearchgate.net These reactions involve the addition of a nucleophile to an α,β-unsaturated carbonyl compound. A derivative of this compound can act as a chiral catalyst by forming a chiral enamine or iminium ion intermediate with the substrate, thereby controlling the stereochemical outcome of the reaction. researchgate.netnih.gov

The use of proline-derived organocatalysts in Michael additions often results in high yields and excellent enantioselectivities. nih.gov The specific structure of the catalyst, including substituents on the pyrrolidine ring and the nature of the ester group, can be tuned to optimize the reaction for a particular substrate combination. scirp.org

| Catalyst Type | Reaction | Key Feature | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Proline-derived secondary amines | Ketones + Nitroolefins | Bifunctional activation | Up to 99% | nih.gov |

| Pyrrolidine-based triazoles | Ketones + Nitroalkenes | "Click Chemistry" derived | Up to 99% | researchgate.net |

Precursor in Ligand and Catalyst Development for Asymmetric Catalysis

This compound is a chiral building block that holds potential for the synthesis of specialized ligands for asymmetric catalysis. Its inherent stereochemistry and functional groups—a secondary amine within the pyrrolidine ring and a methyl ester—provide versatile points for chemical modification. The pyrrolidine scaffold is a well-established motif in a multitude of successful chiral ligands and organocatalysts. researchgate.netbeilstein-journals.org The strategic manipulation of the ester and amine functionalities of this compound can lead to the generation of novel ligand architectures.

Design of Pyrrolidine-Based Chiral Ligands

The design of effective chiral ligands is a cornerstone of asymmetric catalysis, aiming to create a specific three-dimensional environment around a metal center to control the stereochemical outcome of a reaction. acs.orgbldpharm.com The pyrrolidine ring is a favored scaffold for such ligands due to its conformational rigidity and the stereogenic center at the 2-position, which can effectively influence the spatial arrangement of substituents. beilstein-journals.orgnih.gov

While direct examples of ligand synthesis starting from this compound are not extensively documented in publicly available scientific literature, the structural framework of this compound suggests several design strategies. The secondary amine can be functionalized through N-alkylation or N-arylation to introduce sterically demanding or electronically tunable groups. Furthermore, the amine can be converted to an amide or a phosphinamine, introducing additional coordination sites.

The methyl ester group offers another handle for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various chiral amines or alcohols to create more complex ligand structures. Alternatively, the ester can be reduced to an alcohol, which can be further functionalized, or it can be reacted with organometallic reagents to introduce new carbon-carbon bonds. These modifications allow for the systematic tuning of the ligand's steric and electronic properties, which is crucial for optimizing its performance in a given catalytic transformation.

A general approach to designing pyrrolidine-based ligands involves creating bidentate or multidentate structures that can chelate to a metal center. For instance, the modification of both the amine and the acetate (B1210297) moiety of this compound could lead to the formation of P,N, O,N, or N,N-type ligands, which are widely used in various metal-catalyzed reactions. nih.govnih.gov

Application in Metal-Mediated Asymmetric Transformations

Pyrrolidine-based ligands have demonstrated remarkable success in a wide array of metal-mediated asymmetric transformations. These include hydrogenations, hydrosilylations, allylic alkylations, and carbon-carbon bond-forming reactions. acs.orgnih.gov The choice of the metal and the ligand architecture is critical for achieving high enantioselectivity and catalytic activity.

Although specific data on the performance of ligands directly synthesized from this compound is not available in the reviewed literature, we can infer potential applications based on the performance of structurally similar pyrrolidine-containing ligands. For example, chiral phosphine-pyrrolidine ligands are known to be highly effective in rhodium- and ruthenium-catalyzed asymmetric hydrogenations of various prochiral olefins.

The table below illustrates the typical performance of pyrrolidine-based ligands in selected metal-mediated asymmetric transformations, providing a benchmark for the potential applications of ligands derived from this compound.

| Asymmetric Transformation | Metal Catalyst | Ligand Type | Substrate Example | Enantiomeric Excess (ee %) | Yield (%) |

| Asymmetric Hydrogenation | Rh(I) | Chiral Phosphine-Pyrrolidine | Methyl (Z)-α-acetamidocinnamate | >95 | >99 |

| Asymmetric Allylic Alkylation | Pd(0) | Chiral P,N-Pyrrolidine | 1,3-Diphenyl-2-propenyl acetate | up to 98 | >95 |

| Asymmetric Michael Addition | Cu(II) | Chiral Diamine-Pyrrolidine | Nitrostyrene (B7858105) and dialkyl malonate | up to 99 | >90 |

| Asymmetric Aldol (B89426) Reaction | Zn(II) | Chiral Amino Alcohol-Pyrrolidine | Aldehyde and ketone | up to 97 | >85 |

This table represents generalized data for pyrrolidine-based ligands and is intended to be illustrative of their potential applications.

The development of new ligands from readily available chiral building blocks like this compound is a continuous effort in the field of asymmetric catalysis. The synthesis and evaluation of such novel ligands in various metal-mediated reactions would be a valuable contribution to the expansion of the synthetic chemist's toolkit for creating complex chiral molecules.

Structural Modifications and Derivatization Studies of S Methyl 2 Pyrrolidin 2 Yl Acetate

Synthesis and Characterization of Novel Analogues

The synthesis of novel analogues of (S)-Methyl 2-(pyrrolidin-2-yl)acetate often commences with modifications at the nitrogen atom of the pyrrolidine (B122466) ring. The secondary amine is readily functionalized through various reactions, such as N-acylation, N-alkylation, and reductive amination, to introduce a wide array of substituents. These modifications can significantly alter the chemical and physical properties of the parent molecule.

For instance, N-acylation of the pyrrolidine nitrogen with different acyl chlorides or anhydrides yields N-acyl derivatives. These reactions are typically straightforward and high-yielding. Another common modification involves the introduction of substituents at other positions on the pyrrolidine ring. For example, C2-symmetric 2,5-disubstituted pyrrolidine derivatives have been synthesized and utilized as chiral ligands in asymmetric catalysis. capes.gov.br The synthesis of these analogues often starts from L-proline (B1679175) or related precursors, highlighting the importance of the inherent chirality of the starting material.

Furthermore, the ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This provides another avenue for diversification of the core structure. The synthesis of pyrrolidine-2-one derivatives from related precursors has also been reported, showcasing the versatility of the pyrrolidine scaffold in generating diverse chemical entities.

The characterization of these novel analogues is typically achieved using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the structure of the newly synthesized compounds, while High-Resolution Mass Spectrometry (HRMS) is used to confirm their elemental composition. In cases where new stereocenters are formed, X-ray crystallography is often employed to definitively determine the relative and absolute stereochemistry of the molecule. nih.gov

Table 1: Examples of Synthesized Analogues of this compound

| Analogue Type | Synthetic Method | Precursor | Characterization Methods |

| N-Substituted Pyrrolidines | N-Alkylation, Reductive Amination | This compound | NMR, HRMS |

| C2,5-Disubstituted Pyrrolidines | Multi-step synthesis | L-proline, D-mannitol | NMR, HRMS, X-ray Crystallography |

| Pyrrolidinylfuran Derivatives | Reductive amination | 2-furaldehyde, (S)-prolinol | NMR, HRMS |

| (Pyrrolidin-2-yl)phosphonates | [3+2] Cycloaddition | Diethyl isocyanomethylphosphonate | NMR, HRMS, X-ray Crystallography |

Exploration of Substituent Effects on Reactivity and Stereoselectivity

The introduction of substituents onto the this compound scaffold can have a profound impact on the reactivity and stereoselectivity of subsequent chemical transformations. The nature, size, and position of these substituents can influence the steric and electronic environment of the molecule, thereby directing the outcome of reactions.

One area where substituent effects are prominent is in asymmetric catalysis, where pyrrolidine derivatives are often employed as chiral ligands or organocatalysts. For example, in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, the use of chiral cis-2,5-disubstituted pyrrolidine organocatalysts has been shown to provide excellent yields and high enantioselectivity. rsc.org The substituents at the 2 and 5 positions of the pyrrolidine ring play a crucial role in creating a chiral environment that favors the formation of one enantiomer over the other.

The stereochemical outcome of reactions can also be influenced by the substituent on the nitrogen atom. For instance, in the synthesis of highly substituted pyrrolidines through multicomponent reactions, the choice of the N-tosyl imino ester and other reactants can lead to the formation of products with high diastereoselectivity. nih.gov Similarly, the use of a chiral N-tert-butanesulfinyl group in 1-azadienes has been shown to effectively control the diastereoselectivity of [3+2] cycloaddition reactions with azomethine ylides to produce densely substituted pyrrolidines. nih.gov Computational studies have been employed to understand the influence of the N-tert-butanesulfinyl group on the diastereoselectivity of these reactions. nih.gov

Table 2: Influence of Substituents on Stereoselectivity

| Reaction Type | Substituent | Effect on Stereoselectivity |

| Michael Addition | 2,5-Disubstitution on pyrrolidine ring | High enantioselectivity (>99% ee) |

| [3+2] Cycloaddition | N-tert-butanesulfinyl group | High diastereoselectivity |

| Multicomponent Reactions | N-Tosyl imino ester | High diastereoselectivity (dr = 99/1) |

Isosteric Replacements and Their Impact on Synthetic Utility

Isosteric replacement, the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, is a powerful strategy in medicinal chemistry and materials science to fine-tune the properties of a molecule. In the context of this compound, isosteric replacements can be explored for both the pyrrolidine ring and the ester functionality to enhance its synthetic utility or to impart novel biological activities.

One notable example is the replacement of the methyl ester group with a phosphonate (B1237965) ester, leading to the synthesis of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates. nih.gov These α-aminophosphonates are analogues of α-amino acids and have garnered significant interest due to their potential biological activities. The synthesis of these compounds can be achieved through a short and efficient pathway, and their stereochemistry can be unequivocally characterized by X-ray crystallography. nih.gov

The pyrrolidine ring itself can also be a target for isosteric replacement. While direct replacement of the entire ring is less common, modifications that alter its properties can be considered isosteric in nature. For instance, the introduction of different substituents on the ring can modulate its conformational preferences and, consequently, its interaction with biological targets or its performance as a chiral ligand.

Table 3: Isosteric Replacements in this compound Derivatives

| Original Group | Isosteric Replacement | Resulting Compound Class | Potential Impact |

| Methyl Ester (-COOCH₃) | Phosphonate Ester (-PO(OEt)₂) | (Pyrrolidin-2-yl)phosphonates | Altered biological activity, potential for new therapeutic applications |

| Pyrrolidine Ring | Substituted Pyrrolidines | Varied pyrrolidine derivatives | Modified conformational properties, enhanced catalytic activity |

Development of Advanced Chiral Probes Derived from this compound

The inherent chirality of this compound makes it an excellent starting point for the development of advanced chiral probes. These probes are instrumental in asymmetric synthesis, where they are used as chiral ligands, catalysts, or auxiliaries to control the stereochemical outcome of reactions.

A significant application of pyrrolidine derivatives is in the field of asymmetric catalysis. Chiral C2-symmetric 2,5-disubstituted pyrrolidines, which can be synthesized from precursors related to this compound, have been successfully employed as chiral ligands in the enantioselective addition of diethylzinc (B1219324) to aryl aldehydes. capes.gov.br These ligands coordinate to the metal center, creating a chiral environment that directs the approach of the reactants, leading to the formation of the desired enantiomer of the product in high yield and enantiomeric excess. capes.gov.br

Furthermore, pyrrolidine-based organocatalysts have emerged as powerful tools in modern organic synthesis. Chiral cis-2,5-disubstituted pyrrolidine organocatalysts have demonstrated high efficacy in promoting enantioselective Michael additions. rsc.org The development of such catalysts from readily available chiral sources like L-proline and its derivatives underscores the synthetic utility of this class of compounds. The ability to systematically modify the substituents on the pyrrolidine ring allows for the fine-tuning of the catalyst's activity and selectivity for a specific transformation.

Table 4: Applications of this compound Derivatives as Chiral Probes

| Probe Type | Application | Example Reaction |

| Chiral Ligand | Asymmetric metal catalysis | Enantioselective addition of diethylzinc to aldehydes |

| Organocatalyst | Asymmetric organocatalysis | Enantioselective Michael addition |

Mechanistic Elucidation of Reactions Involving S Methyl 2 Pyrrolidin 2 Yl Acetate

Kinetic and Thermodynamic Studies of Stereoselective Processes

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control, a distinction that is particularly critical in stereoselective synthesis. wikipedia.orgfiveable.me Under kinetic control, the product that is formed fastest is the major product, whereas under thermodynamic control, the most stable product predominates. wikipedia.orgfiveable.melibretexts.orgmasterorganicchemistry.com The reaction conditions, especially temperature, play a pivotal role in determining which pathway is favored. wikipedia.orglibretexts.org

In the context of reactions involving the formation of substituted pyrrolidines, such as those that could lead to (S)-Methyl 2-(pyrrolidin-2-yl)acetate, the interplay between kinetic and thermodynamic control is crucial for diastereoselectivity. For instance, in the deprotonation of an unsymmetrical ketone to form an enolate, the kinetically controlled product arises from the removal of the most accessible α-hydrogen, while the thermodynamically more stable, more substituted enolate is the thermodynamic product. wikipedia.org The use of low temperatures and sterically hindered bases tends to favor the kinetic product. wikipedia.org

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively reported in publicly available literature, general principles can be drawn from studies on similar systems. For example, in the addition of hydrogen halides to conjugated dienes, lower temperatures favor the formation of the kinetic 1,2-addition product, while higher temperatures allow for equilibration to the more stable thermodynamic 1,4-addition product. libretexts.orgmasterorganicchemistry.com A similar temperature dependence can be anticipated in stereoselective reactions involving the formation of the pyrrolidine (B122466) ring or the introduction of the acetate (B1210297) side chain.

A hypothetical reaction to form a substituted pyrrolidine could have the following energy profile, illustrating the concepts of kinetic and thermodynamic products.

Table 1: Hypothetical Kinetic and Thermodynamic Data for a Stereoselective Pyrrolidine Synthesis

| Product | Activation Energy (Ea) | Gibbs Free Energy of Product (G) | Control Favored at Low Temp | Control Favored at High Temp |

|---|---|---|---|---|

| Kinetic Isomer | Lower | Higher | Kinetic | Thermodynamic |

This table represents a generalized scenario and is not based on experimental data for this compound.

Transition State Analysis in Asymmetric Syntheses

The stereochemical outcome of an asymmetric synthesis is determined by the relative energies of the diastereomeric transition states. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these transition states and rationalizing the observed stereoselectivity. nih.govacs.org For proline-catalyzed reactions, which are mechanistically related to the synthesis of this compound, extensive DFT studies have been conducted to elucidate the nature of the transition states. nih.govacs.org

In proline-catalyzed aldol (B89426) reactions, for example, the enamine mechanism is generally accepted, where proline reacts with a carbonyl compound to form an enamine intermediate. acs.orgnih.gov The stereochemistry of the final product is then determined in the subsequent C-C bond-forming step. The transition state models often involve hydrogen bonding interactions that stabilize one diastereomeric transition state over the other. nih.gov

For the Michael reaction between cyclohexanone (B45756) and nitrostyrene (B7858105) catalyzed by proline, DFT calculations have proposed a refined transition state model. This model, which does not rely on a hydrogen bond between the nitro group and the carboxylic acid of proline, was found to be energetically more favorable and accurately predicted the experimental stereochemical outcome. nih.gov In reactions involving a base, a DBU-bound transition state has been identified as the key to understanding the asymmetric induction. nih.gov

The diastereoselectivity in the alkylation of N-Boc-4-hydroxyproline esters has been shown to be influenced by the nature of the ester group. nih.gov The use of a chiral auxiliary, such as a menthyl ester, can improve the diastereoselectivity of the alkylation. nih.gov This suggests that the steric and electronic properties of the ester group play a significant role in the geometry of the transition state.

Table 2: Calculated Relative Energies of Transition States in a Proline-Catalyzed Michael Reaction

| Transition State Model | Relative Free Energy (kcal/mol) | Predicted Major Diastereomer | Predicted enantiomeric excess (ee%) |

|---|---|---|---|

| Conventional H-bonding TS | 0.0 | syn | 90 |

| Refined non-H-bonding TS | -2.5 | anti | >99 |

Data adapted from a DFT study on the proline-catalyzed Michael reaction between cyclohexanone and nitrostyrene. nih.gov

Spectroscopic and Spectrometric Characterization of Intermediates

The direct observation and characterization of reaction intermediates are essential for confirming a proposed reaction mechanism. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are invaluable for this purpose. While specific spectroscopic data for intermediates in the synthesis of this compound are scarce in the literature, studies on related systems provide insight into the types of intermediates that might be expected and how they can be characterized.

In proline-catalyzed aldol reactions, oxazolidinones have been identified as key intermediates. nih.gov ¹H NMR studies have shown that proline reacts reversibly with ketones in DMSO to form these oxazolidinones, and the equilibrium constants for their formation have been estimated. nih.gov The reaction of proline with aldehydes can also lead to the formation of oxazolidinones. nih.gov

In the synthesis of substituted pyrrolidines, various intermediates can be envisaged depending on the synthetic route. For example, in a route involving the cyclization of an amino alcohol, the corresponding mesylate or halide could be a key intermediate. The ¹H and ¹³C NMR spectra of such intermediates would show characteristic shifts for the protons and carbons adjacent to the leaving group. st-andrews.ac.uk

Mass spectrometry is another powerful technique for detecting and identifying reaction intermediates, even at very low concentrations. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for studying charged intermediates in solution.

Table 3: Representative ¹H NMR Chemical Shifts for a Hypothetical Intermediate in Pyrrolidine Synthesis

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Hα to Nitrogen | 3.0 - 3.5 | m | - |

| Hα to Carbonyl | 2.5 - 2.8 | dd | 16.0, 8.5 |

| Methoxy (OCH₃) | 3.7 | s | - |

This table presents typical chemical shift ranges for protons in a pyrrolidine acetate structure and is not specific to a single, identified intermediate.

Investigating the Role of Non-Covalent Interactions in Stereocontrol

Non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, play a crucial role in dictating the three-dimensional structure of molecules and, consequently, the stereochemical course of a reaction. nih.gov In asymmetric catalysis, these weak interactions are often the key to achieving high levels of enantioselectivity. nih.gov

In proline-catalyzed reactions, hydrogen bonding between the carboxylic acid group of the catalyst and the substrates is often invoked to explain the observed stereoselectivity. nih.gov These interactions help to organize the transition state assembly in a way that favors the approach of the reactants from one face over the other. nih.gov

The solvent can also play a significant role by participating in hydrogen bonding networks. For instance, in proline-catalyzed aldol reactions, the presence of water can influence the reaction rate and stereoselectivity by forming a supramolecular network with the catalyst and substrates.

Furthermore, in reactions involving charged intermediates, ion pairing can be a dominant non-covalent interaction that influences stereocontrol. The nature of the counterion and the solvent polarity can have a profound effect on the tightness of the ion pair and, therefore, the stereochemical outcome of the reaction.

While direct studies on the role of non-covalent interactions in reactions of this compound are limited, the principles derived from studies of proline and its derivatives are directly applicable. The pyrrolidine nitrogen and the carbonyl group of the acetate moiety are both capable of participating in hydrogen bonding, which can be exploited to control the stereochemistry of subsequent transformations.

Table 4: Common Non-Covalent Interactions and Their Potential Role in Stereocontrol

| Interaction Type | Description | Potential Role in Reactions of this compound |

|---|---|---|

| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Directing the approach of a reactant to a specific face of the molecule; stabilizing a particular conformation of a reaction intermediate. |

| Dipole-Dipole | Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule. | Influencing the orientation of reactants in the transition state. |

| Ion Pairing | The electrostatic attraction between oppositely charged ions. | In reactions involving charged intermediates, the counterion can influence the stereochemical outcome by shielding one face of the molecule. |

Computational Chemistry and Theoretical Investigations on S Methyl 2 Pyrrolidin 2 Yl Acetate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine the electronic structure of (S)-Methyl 2-(pyrrolidin-2-YL)acetate. researchgate.net These calculations can predict a variety of molecular properties and reactivity descriptors.

The optimized molecular geometry in the ground state provides the most stable arrangement of atoms. From this, key parameters such as bond lengths, bond angles, and dihedral angles can be obtained. For instance, calculations on similar pyrrolidine (B122466) derivatives have been performed using the 6-311++G(d,p) basis set to achieve a high level of accuracy. researchgate.net

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Various reactivity descriptors can be calculated from the electronic structure, providing a quantitative measure of the molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution and intramolecular interactions.

Table 1: Calculated Electronic Properties and Reactivity Descriptors for a Pyrrolidine Derivative

| Property | Value |

| HOMO Energy | -0.23 eV |

| LUMO Energy | -0.04 eV |

| Energy Gap | 0.19 eV |

| Ionization Potential | 6.26 eV |

| Electron Affinity | 1.09 eV |

| Electronegativity | 3.68 eV |

| Chemical Hardness | 2.59 eV |

| Electrophilicity Index | 2.62 eV |

Note: Data presented is for a related pyrrolidine derivative and is intended to be illustrative of the types of parameters obtained from quantum chemical calculations. Actual values for this compound would require specific calculations.

Conformational Analysis and Energy Landscapes

The flexibility of the pyrrolidine ring and the rotatable bond of the acetate (B1210297) group in this compound mean that it can exist in multiple conformations. Conformational analysis is therefore essential to identify the most stable conformers and to understand the energy landscape of the molecule.

The pyrrolidine ring typically adopts two main puckered conformations, known as the "endo" and "exo" pucker. nih.gov The relative stability of these conformers can be influenced by substituents on the ring. nih.gov For this compound, the orientation of the methyl acetate group will significantly impact the conformational preference.

Computational methods can be used to systematically explore the potential energy surface of the molecule. This involves rotating the flexible dihedral angles and calculating the energy of each resulting conformation. The results can be visualized as a potential energy landscape, with energy minima corresponding to stable conformers. A comprehensive conformational analysis is crucial for accurately predicting other molecular properties, as these are often an average over the populated conformations. researchgate.net

Table 2: Relative Energies of Pyrrolidine Ring Puckering

| Conformer | Relative Energy (kcal/mol) |

| Cγ-exo | 0.00 |

| Cγ-endo | 1.20 |

Note: This table illustrates the typical energy difference between exo and endo puckering in a substituted pyrrolidine ring. The actual values for this compound will depend on the specific interactions of the methyl acetate group.

Molecular Dynamics Simulations for Solvent Effects and Chiral Recognition

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time, including its interactions with its environment.

Solvent Effects: The properties and behavior of a molecule can be significantly influenced by the solvent. MD simulations can explicitly model the solvent molecules (e.g., water) around this compound, allowing for the investigation of solvation effects on its conformation and dynamics. nitech.ac.jp The analysis of radial distribution functions from MD simulations can reveal the structure of the solvent around different parts of the molecule.

Chiral Recognition: Understanding how a chiral molecule like this compound interacts with other chiral molecules is crucial in many applications. MD simulations can be a powerful tool to study the process of chiral recognition. By simulating the interaction of the (S)-enantiomer with a chiral selector or another chiral molecule, it is possible to analyze the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that lead to differentiation between enantiomers. The binding free energy between the interacting species can also be calculated to quantify the extent of chiral recognition. While specific studies on this molecule are not available, research on similar systems, such as pyrrolidin-2-one derivatives, demonstrates the utility of MD in understanding molecular interactions. nih.gov

Prediction of Spectroscopic Properties and Chiroptical Data

Computational methods are increasingly used to predict spectroscopic properties, which can be invaluable for structure elucidation and characterization.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. Quantum mechanical calculations, particularly using DFT with methods like the Gauge-Including Atomic Orbital (GIAO) approach, can predict the ¹H and ¹³C NMR chemical shifts of this compound. scilit.comresearchgate.net The accuracy of these predictions has been significantly improved by the use of machine learning algorithms trained on large datasets of experimental spectra. nih.govscispace.com

Chiroptical Data: Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), provides information about the absolute configuration of a chiral molecule. Time-dependent DFT (TD-DFT) calculations can be used to predict the ECD spectrum of this compound. By comparing the calculated spectrum with the experimental one, the absolute configuration of the molecule can be confidently assigned. Similarly, VCD spectra can be calculated from the vibrational frequencies and rotational strengths determined through quantum chemical calculations.

Table 3: Predicted ¹³C NMR Chemical Shifts for a Pyrrolidine Moiety

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 60.5 |

| C3 | 28.9 |

| C4 | 24.1 |

| C5 | 47.3 |

Note: These are representative predicted chemical shifts for the carbon atoms of a pyrrolidine ring. Actual values for this compound would require specific calculations and consideration of the methyl acetate substituent.

Emerging Research Frontiers and Future Prospects for S Methyl 2 Pyrrolidin 2 Yl Acetate Research

The pyrrolidine (B122466) scaffold, a core component of (S)-Methyl 2-(pyrrolidin-2-YL)acetate, is a cornerstone in medicinal chemistry and drug discovery. nih.govresearchgate.net Its prevalence in numerous natural products and synthetic drugs underscores its significance. wikipedia.orgmdpi.com The exploration of this compound and its derivatives is entering a new phase, driven by advancements in synthetic methodologies, a growing emphasis on sustainable practices, and interdisciplinary applications.

Q & A

Q. What are the recommended synthetic routes for (S)-Methyl 2-(pyrrolidin-2-yl)acetate, and how can stereochemical purity be ensured?

The synthesis typically involves esterification of 2-(pyrrolidin-2-yl)acetic acid with methanol under acidic catalysis. To preserve stereochemical integrity, chiral auxiliary agents or enantioselective catalysis (e.g., asymmetric hydrogenation) may be employed. Post-synthesis, chiral HPLC or polarimetry should validate enantiomeric excess (≥98%) . For intermediates, protecting groups (e.g., Boc for amines) prevent undesired side reactions during coupling steps .

Q. Which analytical methods are most reliable for characterizing this compound?

- NMR Spectroscopy : H and C NMR can confirm the ester moiety (δ ~3.6–3.7 ppm for methyl ester) and pyrrolidine ring protons (δ ~1.5–3.0 ppm). NOESY experiments verify stereochemistry by spatial proximity of chiral centers .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy (CHNO), with fragmentation patterns confirming structural integrity .

- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) monitors purity (>99%) .

Q. How should researchers handle contradictions in spectroscopic data during structural elucidation?

Contradictions often arise from impurities or solvent effects. Validate results by:

- Cross-referencing with computational NMR predictors (e.g., ACD/Labs or ChemDraw).

- Repeating experiments in deuterated solvents (e.g., DO vs. CDCl) to assess hydrogen bonding or tautomerization .

- Using X-ray crystallography (via SHELX software) for unambiguous stereochemical assignment .

Advanced Research Questions

Q. How do stereochemical variations in the pyrrolidine ring impact biological activity or reactivity?

The (S)-configuration at the pyrrolidine C2 position enhances hydrogen-bonding interactions with chiral targets (e.g., enzymes or receptors). For example, in GABA analog studies, (S)-enantiomers exhibit higher receptor affinity due to optimal spatial alignment of the ester and amine groups. Computational docking (AutoDock Vina) and free-energy perturbation (FEP) simulations quantify these interactions .

Q. What strategies resolve low yields in multi-step syntheses involving this compound?

Optimize reaction conditions through:

- Temperature Control : Lower temperatures (0–5°C) during acylations minimize racemization.

- Catalyst Screening : Pd/C or Raney Ni for selective hydrogenation of intermediates .

- Workflow Design : Use flow chemistry to isolate unstable intermediates, improving overall yield by 15–20% .

Q. How can researchers address discrepancies in bioactivity data across studies?

Discrepancies may stem from impurity profiles or assay variability. Mitigate by:

- Standardized Reference Materials : Use pharmacopeial-grade standards (e.g., EP/JP/USP) with certified purity and stereochemistry .

- Dose-Response Curves : Validate activity thresholds (IC/EC) across ≥3 independent assays.

- Meta-Analysis : Apply PRISMA guidelines to systematically evaluate literature, identifying confounding variables (e.g., solvent polarity, cell line differences) .

Methodological Considerations

Q. What protocols ensure safe handling and waste disposal for this compound?

Q. How should crystallographic data be processed to resolve chiral centers?

Use SHELXL for refinement:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.